KB02-Slf -

KB02-Slf

Catalog Number: EVT-3124058
CAS Number:
Molecular Formula: C50H65ClN4O12
Molecular Weight: 949.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KB02-Slf is derived from the combination of two components: KB02, an electrophilic fragment that interacts with E3 ligases, and SLF, a ligand that binds to FKBP12. This compound falls under the classification of small-molecule drugs used in targeted protein degradation, specifically within the PROTAC category. The development and characterization of KB02-Slf have been documented in various scientific studies, highlighting its role in mediating protein degradation pathways in cellular models .

Synthesis Analysis

Methods and Technical Details

The synthesis of KB02-Slf involves a strategic conjugation of the KB02 electrophile with the SLF ligand. This process typically employs standard organic synthesis techniques, including:

  • Coupling Reactions: Utilizing linkers that can facilitate the attachment of the two components while maintaining their functional integrity.
  • Purification Techniques: Such as high-performance liquid chromatography (HPLC) to isolate and purify the final product.
  • Characterization: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of KB02-Slf.

The specific reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of KB02-Slf features a central electrophilic moiety from KB02 linked to the FKBP12-targeting SLF ligand. The exact structural formula includes:

  • Electrophilic Fragment: Responsible for engaging with cysteine residues on target proteins.
  • Linker: A flexible chain that connects the two functional groups, allowing for spatial orientation conducive to binding.

Data regarding its molecular weight, solubility, and stability under physiological conditions are essential for understanding its behavior in biological systems. For instance, preliminary studies suggest that KB02-Slf exhibits favorable solubility profiles which enhance its bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

KB02-Slf engages in specific chemical reactions that facilitate protein degradation. Upon administration:

  1. Formation of Ternary Complex: The compound binds to FKBP12 and recruits E3 ligase complexes, leading to ubiquitination.
  2. Ubiquitination Process: This involves transferring ubiquitin molecules onto FKBP12 via E3 ligase activity, marking it for proteasomal degradation.

Experimental data indicate that inhibiting proteasomal pathways with agents like MG132 can block the degradation process initiated by KB02-Slf, confirming its mechanism of action .

Mechanism of Action

Process and Data

The mechanism by which KB02-Slf induces degradation of FKBP12 involves several key steps:

  1. Binding: The SLF component binds specifically to FKBP12.
  2. Recruitment: The electrophilic portion interacts with E3 ligases (specifically DDB1-CUL4-RBX1), forming a ternary complex.
  3. Ubiquitination: This complex facilitates the transfer of ubiquitin chains onto FKBP12, signaling it for degradation by the proteasome.

Data from proteomic studies suggest that this process can lead to substantial reductions in FKBP12 levels within cells, demonstrating its potential efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of KB02-Slf include:

  • Molecular Weight: Approximately 500 Da (exact value may vary based on synthesis).
  • Solubility: Soluble in organic solvents and exhibits moderate aqueous solubility.
  • Stability: Stable under physiological pH but may undergo hydrolysis under extreme conditions.

Chemical properties include its electrophilicity, which is crucial for its interaction with thiol groups on target proteins, facilitating covalent bonding necessary for its mechanism of action .

Applications

Scientific Uses

KB02-Slf has potential applications in various fields:

  • Cancer Research: Targeting oncogenic proteins for degradation could provide new avenues for cancer therapy.
  • Neurodegenerative Diseases: Modulating protein levels implicated in diseases like Alzheimer's could be beneficial.
  • Drug Development: As a model compound, it aids in understanding PROTAC mechanisms and developing next-generation targeted therapies.

Research continues to explore its efficacy across different biological contexts, paving the way for innovative therapeutic strategies .

Properties

Product Name

KB02-Slf

IUPAC Name

[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Molecular Formula

C50H65ClN4O12

Molecular Weight

949.5 g/mol

InChI

InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1

InChI Key

OKJBKEQXKMMRPL-WVILEFPPSA-N

SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl

Solubility

not available

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.